(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
This compound is an acrylamide derivative featuring a complex structure with distinct pharmacophoric groups:
- Left-side substituent: A phenyl ring substituted at position 4 with a 4-chlorobenzyloxy group (-OCH₂C₆H₄Cl) and at position 3 with a methoxy group (-OCH₃). This substitution pattern enhances lipophilicity and may influence target binding.
- Core structure: A conjugated (2E)-prop-2-enamide backbone, which stabilizes the molecule via resonance and may facilitate interactions with biological targets.
- Right-side substituent: A 2,3-dihydro-1,4-benzodioxin-6-yl group, a bicyclic system known for its metabolic stability and role in modulating pharmacokinetic properties .
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-29-23-14-17(4-9-21(23)32-16-18-2-6-19(26)7-3-18)5-11-25(28)27-20-8-10-22-24(15-20)31-13-12-30-22/h2-11,14-15H,12-13,16H2,1H3,(H,27,28)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZSGZDCYURWNT-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzyl alcohol, which is then reacted with 3-methoxyphenol to form the corresponding ether. This intermediate is further reacted with 2,3-dihydro-1,4-benzodioxin-6-amine under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amine groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural similarities with other acrylamide and benzodioxin derivatives. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| (2E)-3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | C₂₅H₂₂ClNO₅ (estimated) | 4-Cl-benzyloxy, 3-OCH₃, benzodioxin | Not reported | — |
| (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide | C₂₃H₁₉ClFNO₃ | 2-Cl-6-F-benzyloxy, 4-OCH₃ | Not reported | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | C₂₄H₂₂ClN₂O₅S | Sulfonamide, benzodioxin, 3,5-dimethylphenyl | Antimicrobial, antifungal | |
| (2E)-N-[(4-Methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | C₂₀H₂₃NO₅ | 3,4,5-trimethoxyphenyl, 4-OCH₃-benzyl | Not reported |
Key Observations:
The benzodioxin moiety (shared with ’s sulfonamide derivatives) is associated with metabolic stability, which could prolong biological half-life compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) .
Backbone Variations :
- The acrylamide core in the main compound differs from the sulfonamide linkage in ’s antimicrobial agents. Sulfonamides typically exhibit broader-spectrum activity, while acrylamides may target kinases or proteases due to their electrophilic α,β-unsaturated carbonyl group.
- ’s compound, which lacks the benzodioxin group, highlights the importance of this moiety in modulating solubility and target affinity .
Synthetic Routes :
- Synthesis of benzodioxin-containing compounds often involves coupling reactions (e.g., nucleophilic substitution or amide bond formation), as seen in and . The main compound’s synthesis likely requires similar steps, such as reacting a substituted phenylacryloyl chloride with a benzodioxin-6-amine.
Research Implications
- Pharmacological Potential: While the main compound’s activity remains uncharacterized, its structural analogs (e.g., ’s sulfonamides) demonstrate antimicrobial and antifungal properties, suggesting possible overlapping targets.
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -F) on the benzyloxy substituent may enhance binding to hydrophobic enzyme pockets. The benzodioxin group’s rigidity could reduce off-target interactions compared to flexible alkyl chains in ’s dimethylamino-propyl derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
